molecular formula C19H25N7O B4601298 9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

Cat. No.: B4601298
M. Wt: 367.4 g/mol
InChI Key: DSGWAPWAXSGPAE-UHFFFAOYSA-N
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Description

9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[55]undec-2-ene-5-carbonitrile is a complex organic compound with a unique structure that includes a spirocyclic system, a piperazine ring, and a pyrimidine moiety

Properties

IUPAC Name

9-methyl-4-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-14-3-5-19(6-4-14)15(13-20)16(27)23-18(24-19)26-11-9-25(10-12-26)17-21-7-2-8-22-17/h2,7-8,14-15H,3-6,9-12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGWAPWAXSGPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(C(=O)NC(=N2)N3CCN(CC3)C4=NC=CC=N4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile involves multiple steps, typically starting with the preparation of the spirocyclic core. The synthetic route may include the following steps:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the piperazine ring via nucleophilic substitution.
  • Attachment of the pyrimidine moiety through a coupling reaction.
  • Final modifications to introduce the nitrile and methyl groups.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to produce the compound in larger quantities.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The piperazine and pyrimidine rings can undergo substitution reactions with various reagents to introduce different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar compounds include other spirocyclic piperazine derivatives and pyrimidine-containing molecules. Compared to these, 9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile may offer unique properties such as enhanced stability, specific binding affinity, or improved pharmacokinetic profiles. Some similar compounds include:

  • Spirocyclic piperazine derivatives
  • Pyrimidine-based inhibitors
  • Other diazaspiro compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

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